molecular formula C18H15FN2O2S B2416961 8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207002-32-1

8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2416961
CAS RN: 1207002-32-1
M. Wt: 342.39
InChI Key: AOXZGQZROJYWFS-UHFFFAOYSA-N
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Description

The compound “8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule that contains several functional groups. It has a benzothiazine core, which is a type of heterocyclic compound containing a benzene ring fused to a thiazine ring . The molecule also contains a nitrile group (-CN), a fluoro group (-F), and an isopropyl group (-(CH3)2CH).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazine core likely contributes significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group might make the compound susceptible to reactions with nucleophiles, while the fluoro group could affect the compound’s reactivity due to the high electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitrile group could affect the compound’s polarity, solubility, and boiling point .

Scientific Research Applications

Green Synthesis Techniques

Research has focused on developing environmentally friendly synthesis methods for related benzo[b][1,4]thiazine derivatives. For example, a highly efficient one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions was achieved using microwave irradiation and iron(III) fluoride as a catalyst. This method emphasizes the use of inexpensive catalysts, short reaction times, a wide range of functional group tolerance, and easy isolation of products, highlighting its application in sustainable chemical synthesis (Balwe, Shinde, & Jeong, 2016).

Enantioselective Synthesis

Enantioselective synthesis is crucial in the development of pharmaceuticals. Novel enantioselective fluorinating agents based on the benzo[e][1,2]thiazine structure have been developed for the synthesis of optically active quaternary alpha-fluoro carbonyl compounds. These agents facilitate the synthesis of compounds with modest to high enantioselectivities, contributing to the field of asymmetric synthesis and the development of new pharmaceuticals (Shibata, Liu, & Takéuchi, 2000).

Antimicrobial Applications

Compounds containing the fluorobenzamide moiety with a thiazole and thiazolidine structure have shown promising antimicrobial activity. The presence of a fluorine atom significantly enhances their antimicrobial efficacy against various bacterial and fungal strains. This research suggests the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Organic Electronics

The benzo[d][1,2,3]thiadiazole structure, closely related to the queried compound, has been used in the development of high-performance semiconductors for organic electronics. These materials exhibit significant potential in applications such as transistors, solar cells, and photodetectors. Research in this area contributes to the advancement of flexible and wearable electronic devices (Chen et al., 2016).

Cancer Research

Fluoro-substituted benzo[b]pyran compounds have demonstrated anti-lung cancer activity. These compounds, through various synthetic pathways, exhibit anticancer activity at low concentrations compared to traditional drugs. This research underscores the importance of fluorinated compounds in the development of new cancer therapies (Hammam et al., 2005).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology .

properties

IUPAC Name

8-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-6-8-14(9-7-13)21-11-15(10-20)24(22,23)18-16(19)4-3-5-17(18)21/h3-9,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXZGQZROJYWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

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